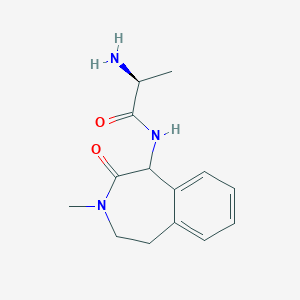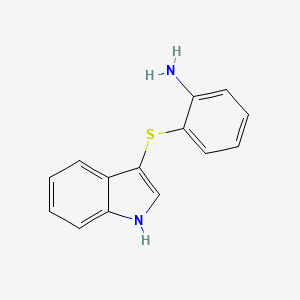
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is a chiral amine compound with a cyclohexane ring substituted with a 3-methylbutoxy group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane derivative, the 3-methylbutoxy group is introduced via an etherification reaction.
Introduction of the amine group: The amine group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
科学的研究の応用
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine: The free amine form without the hydrochloride salt.
(1S,2S)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride: A similar compound without the chiral centers.
Uniqueness
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C11H24ClNO |
|---|---|
分子量 |
221.77 g/mol |
IUPAC名 |
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1 |
InChIキー |
QQDBCRXSRYCXDC-NDXYWBNTSA-N |
異性体SMILES |
CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl |
正規SMILES |
CC(C)CCOC1CCCCC1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11730730.png)

![2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730742.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11730750.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730764.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11730766.png)

![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)
![2-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11730810.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)

